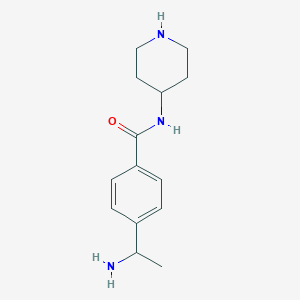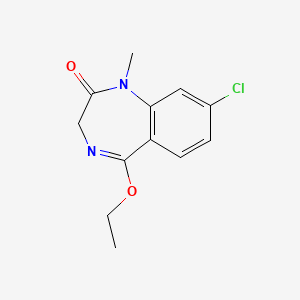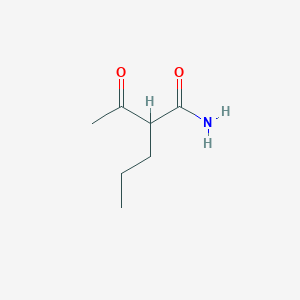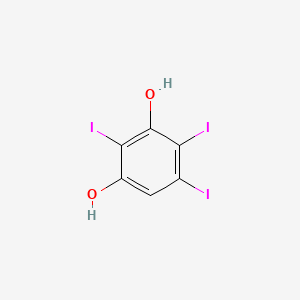
Triiodoresorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triiodoresorcinol, also known as 2,4,6-triiodoresorcinol, is an organic compound with the molecular formula C6H3I3O2. It is a derivative of resorcinol, where three hydrogen atoms are replaced by iodine atoms.
Vorbereitungsmethoden
Triiodoresorcinol can be synthesized through several methods. One common approach involves the iodination of resorcinol using iodine chloride in a medium of dilute hydrochloric acid at a temperature up to 50°C . Another method involves the reaction of resorcinol with iodine in the presence of an oxidizing agent . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
Triiodoresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: this compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triiodoresorcinol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as radiographic contrast agents.
Wirkmechanismus
The mechanism of action of triiodoresorcinol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. These interactions can influence various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Triiodoresorcinol is similar to other iodinated resorcinols and phenols, such as triiodophloroglucinol and triiodophenol. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, triiodophloroglucinol crystallizes in both orthorhombic and monoclinic polymorphs, similar to this compound . The uniqueness of this compound lies in its specific iodine substitution pattern and its resulting chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable reagent in organic synthesis, a subject of biological and medical research, and an important industrial chemical.
Eigenschaften
CAS-Nummer |
58649-90-4 |
|---|---|
Molekularformel |
C6H3I3O2 |
Molekulargewicht |
487.80 g/mol |
IUPAC-Name |
2,4,5-triiodobenzene-1,3-diol |
InChI |
InChI=1S/C6H3I3O2/c7-2-1-3(10)5(9)6(11)4(2)8/h1,10-11H |
InChI-Schlüssel |
LKYUVIRAUFDUTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)I)O)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


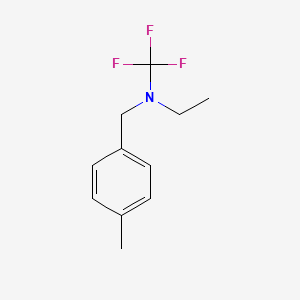

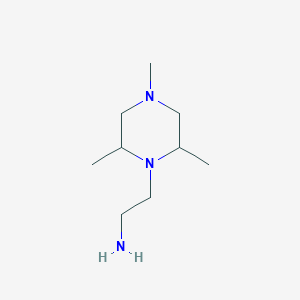
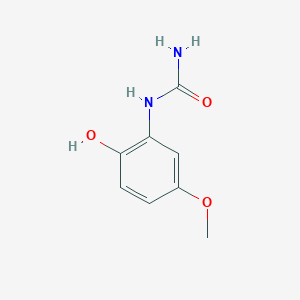
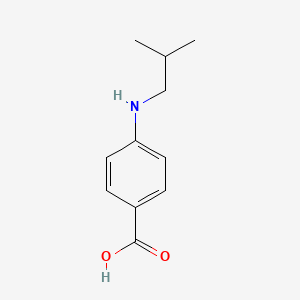
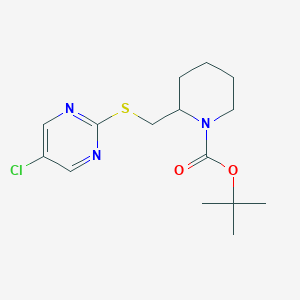
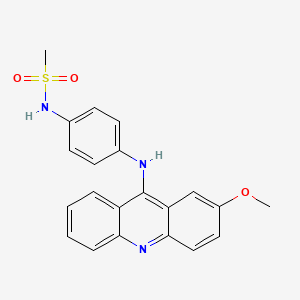
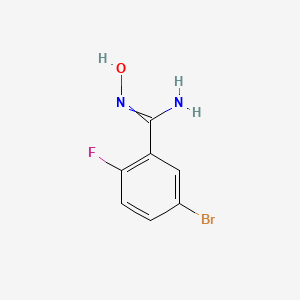
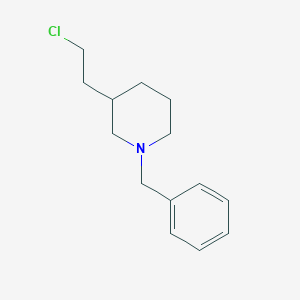
![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
